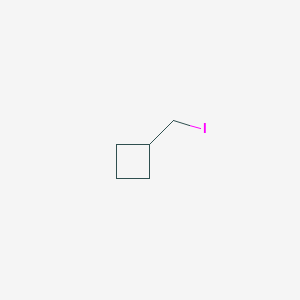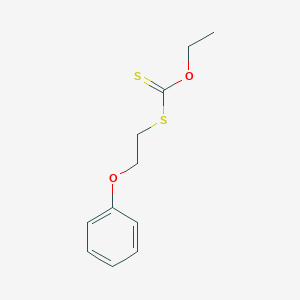
3-Phenyl-3-acetoxy-1-butyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-3-acetoxy-1-butyne, also known as PAB, is a synthetic compound that has been widely used in scientific research. PAB is a member of the alkyne family, which is characterized by a carbon-carbon triple bond. The compound has been found to have various biochemical and physiological effects, making it an important tool in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-3-acetoxy-1-butyne involves its ability to inhibit the activity of HAT. HAT is responsible for the acetylation of histones, which plays a critical role in gene regulation. By inhibiting HAT, this compound can alter the acetylation state of histones, leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis (programmed cell death). This compound has also been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Phenyl-3-acetoxy-1-butyne is its potency as an inhibitor of HAT. This makes it a valuable tool for the study of acetylation and gene regulation. However, this compound is also known to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 3-Phenyl-3-acetoxy-1-butyne in scientific research. One area of interest is the development of new drugs that target HAT and other enzymes involved in acetylation. This compound may also be useful in the study of other cellular processes that are regulated by acetylation, such as DNA repair and protein degradation. Additionally, the use of this compound in combination with other compounds may lead to the development of more potent and selective inhibitors of HAT.
Métodos De Síntesis
The synthesis of 3-Phenyl-3-acetoxy-1-butyne involves the reaction between 3-bromo-3-phenyl-1-propyne and acetic anhydride. The reaction is typically carried out in the presence of a catalyst, such as copper (I) iodide, and in an organic solvent, such as tetrahydrofuran. The resulting product is a white crystalline solid that is typically purified by recrystallization.
Aplicaciones Científicas De Investigación
3-Phenyl-3-acetoxy-1-butyne has been used in a variety of scientific research applications, including the study of protein-ligand interactions, enzyme kinetics, and the development of new drugs. One of the main uses of this compound is in the study of acetylation, a process in which an acetyl group is added to a molecule. This compound is a potent inhibitor of the enzyme histone acetyltransferase (HAT), which is involved in the acetylation of histones, a process that is important in gene regulation.
Propiedades
Número CAS |
15963-07-2 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2-phenylbut-3-yn-2-yl acetate |
InChI |
InChI=1S/C12H12O2/c1-4-12(3,14-10(2)13)11-8-6-5-7-9-11/h1,5-9H,2-3H3 |
Clave InChI |
KJPXRHARHULPOK-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C)(C#C)C1=CC=CC=C1 |
SMILES canónico |
CC(=O)OC(C)(C#C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




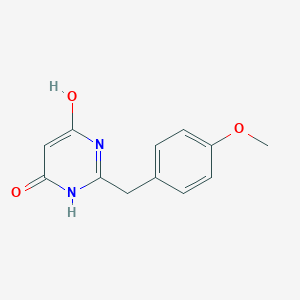
![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)
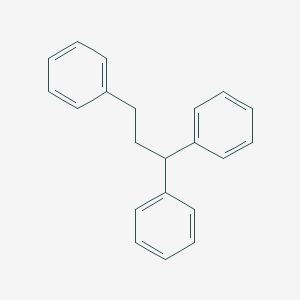
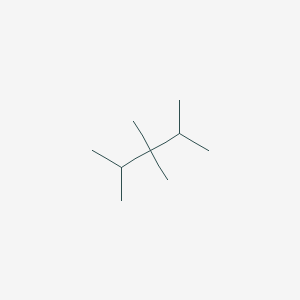
![3-Amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B96546.png)
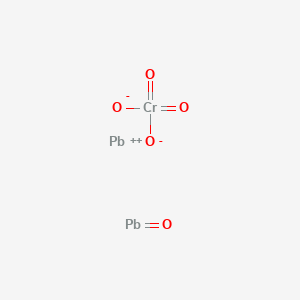
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)
![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)

